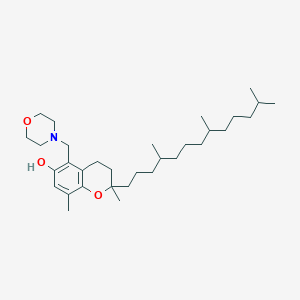
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol is a synthetic derivative of delta-tocopherol, a form of vitamin E. This compound is characterized by the presence of a morpholinylmethyl group attached to the tocopherol structure. It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol typically involves the reaction of delta-tocopherol with morpholine under specific conditions. The process may include:
Starting Material: Delta-tocopherol.
Reagent: Morpholine.
Catalyst: Often a base such as sodium hydride.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out at elevated temperatures, around 60-80°C, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures .
Chemical Reactions Analysis
Types of Reactions
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol can undergo various chemical reactions, including:
Oxidation: The tocopherol moiety can be oxidized to form quinones.
Reduction: The morpholinyl group can be reduced under specific conditions.
Substitution: The morpholinylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tocopherol quinones, while substitution reactions can introduce different functional groups to the morpholinylmethyl moiety .
Scientific Research Applications
5-(4-Morpholinylmethyl)-d2 delta-Tocopherol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol involves its antioxidant properties. The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The morpholinylmethyl group may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with molecular targets such as enzymes and cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol: Another form of vitamin E with similar antioxidant properties.
Gamma-Tocopherol: Known for its ability to trap reactive nitrogen species.
Delta-Tocopherol: The parent compound of 5-(4-Morpholinylmethyl)-d2 delta-Tocopherol, with strong antioxidant activity.
Uniqueness
This compound is unique due to the presence of the morpholinylmethyl group, which may enhance its solubility and bioavailability compared to other tocopherols. This modification can potentially improve its effectiveness in various applications, particularly in research and therapeutic contexts .
Properties
Molecular Formula |
C32H55NO3 |
|---|---|
Molecular Weight |
501.8 g/mol |
IUPAC Name |
2,8-dimethyl-5-(morpholin-4-ylmethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C32H55NO3/c1-24(2)10-7-11-25(3)12-8-13-26(4)14-9-16-32(6)17-15-28-29(23-33-18-20-35-21-19-33)30(34)22-27(5)31(28)36-32/h22,24-26,34H,7-21,23H2,1-6H3 |
InChI Key |
NHGONPYIGRKKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)CN3CCOCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















